(2-Cyclobutoxyphenyl)methanamine
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Overview
Description
(2-Cyclobutoxyphenyl)methanamine is an organic compound characterized by a cyclobutoxy group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobutoxyphenyl)methanamine typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting a phenol derivative with a cyclobutyl halide under basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination. This involves reacting the cyclobutoxyphenyl derivative with formaldehyde and ammonia or an amine under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclobutoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the methanamine group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(2-Cyclobutoxyphenyl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Cyclobutoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of a cyclobutoxy group.
(2-Ethoxyphenyl)methanamine: Similar structure but with an ethoxy group instead of a cyclobutoxy group.
(2-Propoxyphenyl)methanamine: Similar structure but with a propoxy group instead of a cyclobutoxy group.
Uniqueness
(2-Cyclobutoxyphenyl)methanamine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2-cyclobutyloxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7,10H,3,5-6,8,12H2 |
InChI Key |
JUHKDIJPAIQKKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC=CC=C2CN |
Origin of Product |
United States |
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